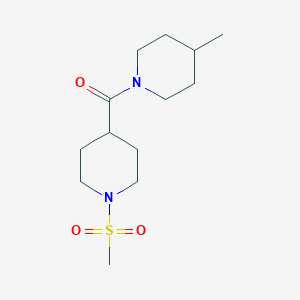
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The compound also inhibits the migration of immune cells to the site of inflammation. In cancer cells, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide induces apoptosis by activating the caspase cascade. The compound has also been shown to possess antibacterial and antiviral activities.
实验室实验的优点和局限性
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities, making it a potential candidate for drug development. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can affect its bioavailability.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. One of the areas of interest is the development of more potent analogs of the compound. This can be achieved by modifying the structure of the compound to improve its solubility and bioavailability. Another area of interest is the investigation of the compound's mechanism of action. This can provide insights into the molecular pathways that are involved in the compound's biological activities. Finally, the therapeutic potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in various disease conditions needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, or N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. The compound has several advantages for lab experiments, including its broad spectrum of biological activities and ease of synthesis. However, its poor solubility in aqueous solutions is a limitation. Future research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide should focus on developing more potent analogs, investigating the compound's mechanism of action, and exploring its therapeutic potential in various disease conditions.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 4-methyl-N-(m-tolyl)benzamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yield and purity. The synthetic route has been optimized and validated through various analytical techniques such as NMR, IR, and mass spectroscopy.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. The compound has been tested in vitro and in vivo models for its efficacy and safety. The results of these studies have shown promising results, and N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has emerged as a potential candidate for drug development.
属性
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-10-20(11-8-17)26(30)28(23-6-4-5-18(2)14-23)16-22-15-21-13-19(3)9-12-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHVLOZVZBTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-4-methyl-N-(3-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)



![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)




